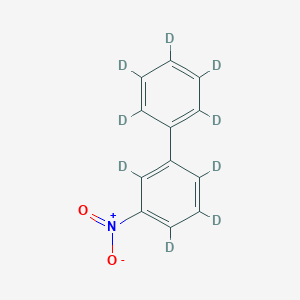
(±)8(9)-EET
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)8(9)-EET is biosynthesized in rat and rabbit liver microsomes by cytochrome P450. (±)8(9)-EET is a major P450 metabolite in the renal cortex. (±)8(9)-EET reduces the glomerular filtration rate through cyclooxygenase-dependent preglomerular vasoconstriction.
Applications De Recherche Scientifique
Excitation Energy Transfer in Biological Systems
One area of research involving (±)8(9)-EET is in the study of electronic energy transfer (EET), critical in many biological processes. This EET directs energy to sites where chemical reactions are initiated and can occur over large distances involving multiple molecules. Recent advances in spectroscopy and synthetic operations have led to a better understanding of EET mechanisms. This knowledge has applications in developing advanced molecular sensors and artificial light harvesters (Ziessel & Harriman, 2011).
EET in Structural Biology and Polymer Science
EET is also applied in structural biology and polymer science. Improved experimental techniques have led to a growing number of applications in these fields, including determining fixed intramolecular separations and estimating the randomicity of donor-acceptor separations. This understanding is crucial for exploring biological systems and materials at a molecular level (Eisinger, Blumberg, & Dale, 1981).
Materials Science Applications
In materials science, EET theory has been utilized to understand electronic structures' effects on various properties of materials like steel, titanium alloys, and cermets. These insights are valuable for predicting and improving materials' mechanical and magnetic properties (Zhiwei, 2012).
Photophysical Properties of π-Conjugated Polymers
EET significantly contributes to the photophysical properties of π-conjugated polymers, important in photovoltaic technologies. The understanding of quantum coherence in these polymers, facilitated by EET research, is vital for the development of organic solar cells and artificial photosynthetic systems (Hwang & Scholes, 2011).
Advanced Supercapacitors
Research on EET is essential in developing advanced supercapacitors, which are critical for efficient energy storage and power management. Insights into the electrical double-layer and the correlation between ion size and pore size of carbon electrodes have been derived from EET studies. These findings are crucial for improving supercapacitors' energy density (Béguin, Presser, Balducci, & Frąckowiak, 2014).
Synthetic Biology and Bioelectrochemical Systems
In synthetic biology, EET principles help engineer electroactive bacteria for bioelectrochemical systems (BES) used in environmental and energy fields. Advancements in genetic technologies have enabled the optimization of these systems for improved efficiency (Li, Wang, Liu, Wu, & Song, 2018).
Earth Science Education
EET concepts are also integrated into educational resources like the Earth Exploration Toolbook, which provides instructions on using data and tools relevant to earth science education. This facilitates the use of scientific data and analysis tools in education, promoting a deeper understanding of earth sciences (Ledley, Dahlman, McAuliffe, & Haddad, 2006).
Energy Efficiency Research
EET is relevant in energy efficiency research, especially in understanding the socioeconomic dimensions of business and economics. Bibliometric analysis of publications in this field shows an increasing trend in EE research, highlighting its importance in addressing CO2 emissions and climate change (Mahi, Ismail, Phoong, & Isa, 2021).
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1 |
Clé InChI |
DBWQSCSXHFNTMO-ZZMPYBMWSA-N |
SMILES |
CCCCC/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(O)=O |
Synonymes |
(±)8,9-EpETrE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



